![molecular formula C9H5ClN2O3S2 B13859102 4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a carbonyl group, linked to a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid typically begins with the preparation of 5-chlorothiophene-2-carbonyl chloride. This intermediate can be synthesized by reacting 5-chlorothiophene with trichloroacetyl chloride under the action of aluminum trichloride, followed by hydrolysis . The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with 1,2-thiazole-3-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, optimized for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
科学研究应用
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers.
作用机制
The mechanism of action of 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-chlorothiophene-2-carbonyl chloride: An intermediate used in the synthesis of the target compound.
2-chlorothiophene: A simpler thiophene derivative with similar reactivity.
1,2-thiazole-3-carboxylic acid: Another building block used in the synthesis of the target compound.
Uniqueness
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid is unique due to its combined thiophene and thiazole rings, which confer specific chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
属性
分子式 |
C9H5ClN2O3S2 |
|---|---|
分子量 |
288.7 g/mol |
IUPAC 名称 |
4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3S2/c10-6-2-1-5(17-6)8(13)11-4-3-16-12-7(4)9(14)15/h1-3H,(H,11,13)(H,14,15) |
InChI 键 |
CAPPJAIHAGHPSV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=CSN=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


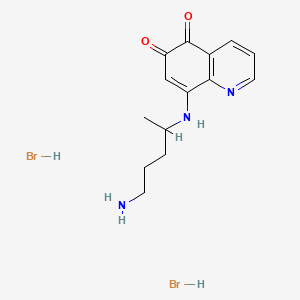

![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)

![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
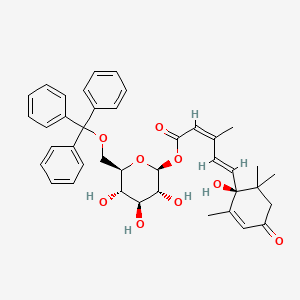
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
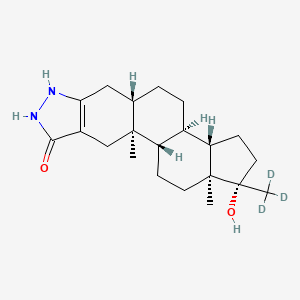
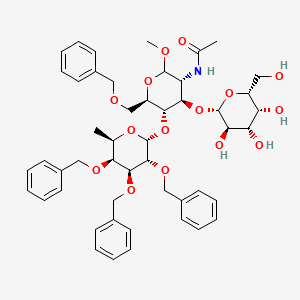
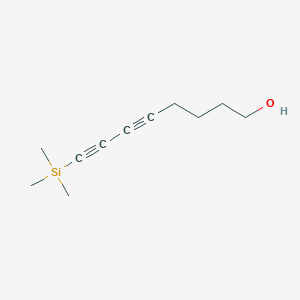
![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
